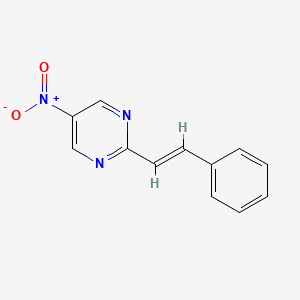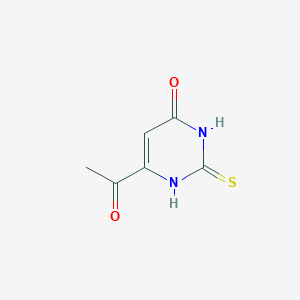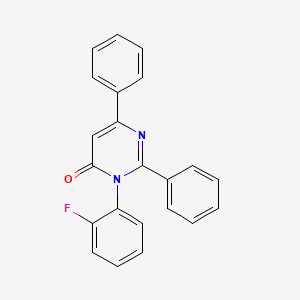
Pyrimidine, 5-nitro-2-styryl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-2-styrylpyrimidine is an aromatic heterocyclic compound characterized by a pyrimidine ring substituted with a nitro group at the 5-position and a styryl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-styrylpyrimidine typically involves the condensation of 2-styrylpyrimidine with a nitrating agent. One common method is the nitration of 2-styrylpyrimidine using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the pyrimidine ring.
Industrial Production Methods: Industrial production of 5-Nitro-2-styrylpyrimidine may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: 5-Nitro-2-styrylpyrimidine can undergo oxidation reactions, particularly at the styryl group, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Oxidized derivatives of the styryl group.
Reduction: 5-Amino-2-styrylpyrimidine.
Substitution: Halogenated derivatives of 5-Nitro-2-styrylpyrimidine.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 5-Nitro-2-styrylpyrimidine involves its interaction with cellular components, particularly nucleic acids and proteins. The nitro group can undergo bioreduction to form reactive intermediates that can damage DNA and proteins, leading to cytotoxic effects. This property makes it a potential candidate for use in chemotherapy and antimicrobial treatments.
Comparaison Avec Des Composés Similaires
- 5-Nitro-2,4-dichloropyrimidine
- 5-Nitro-1,10-phenanthroline
- 5-Nitroimidazole
Comparison: 5-Nitro-2-styrylpyrimidine is unique due to the presence of both a nitro group and a styryl group, which confer distinct chemical reactivity and biological activity. Compared to 5-Nitro-2,4-dichloropyrimidine, which is primarily used as a radiosensitizer, 5-Nitro-2-styrylpyrimidine has broader applications in medicinal chemistry and materials science. Its structural features also differentiate it from 5-Nitroimidazole, which is widely used as an antimicrobial agent.
Propriétés
Numéro CAS |
54246-65-0 |
|---|---|
Formule moléculaire |
C12H9N3O2 |
Poids moléculaire |
227.22 g/mol |
Nom IUPAC |
5-nitro-2-[(E)-2-phenylethenyl]pyrimidine |
InChI |
InChI=1S/C12H9N3O2/c16-15(17)11-8-13-12(14-9-11)7-6-10-4-2-1-3-5-10/h1-9H/b7-6+ |
Clé InChI |
CMNLEIRGOGWIBG-VOTSOKGWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=NC=C(C=N2)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=NC=C(C=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S,5R)-5-(6-oxo-1H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12920571.png)
![3-([1,1'-Biphenyl]-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920573.png)

![methyl 2-[(2R,3R,4R,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate](/img/structure/B12920582.png)
![N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]acetamide](/img/structure/B12920584.png)






![5-Methoxy-2-[3-(methylsulfanyl)propyl]pyrimidin-4(3H)-one](/img/structure/B12920614.png)

